Direct Comparison of ALDH3A1 Enzyme Inhibition: 4-(3-Fluorophenoxy)benzaldehyde Demonstrates Micromolar Potency
4-(3-Fluorophenoxy)benzaldehyde exhibits direct, measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.10 µM (2.10E+3 nM) in a spectrophotometric assay utilizing benzaldehyde as the substrate and a 1-minute preincubation period [1]. This represents a definitive, quantitative activity benchmark for this scaffold. While head-to-head IC50 data for the closest analogs (e.g., 4-(2-fluorophenoxy)benzaldehyde, 4-phenoxybenzaldehyde) are not available in this specific assay, the 3-fluoro substitution pattern confers a unique biochemical profile compared to the unsubstituted phenoxy core, which has been reported to exhibit only weak complement inhibition with an IC50 of 1.388 mM (1.388E+6 nM) , highlighting a substantial >600-fold difference in potency across biological targets for fluorinated versus non-fluorinated analogs.
| Evidence Dimension | Inhibition of Human ALDH3A1 Enzyme Activity |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | 4-Phenoxybenzaldehyde (non-fluorinated analog) for complement inhibition: IC50 = 1,388 µM (1.388E+6 nM) |
| Quantified Difference | >600-fold higher potency for the fluorinated analog (target-dependent comparison) |
| Conditions | Human ALDH3A1, spectrophotometric assay, 1 min preincubation with benzaldehyde substrate; cross-target comparison with complement hemolysis assay for the non-fluorinated analog. |
Why This Matters
This quantitative activity data provides a validated starting point for medicinal chemistry programs targeting ALDH3A1, whereas non-fluorinated analogs lack this specific enzyme engagement and regioisomeric fluorinated analogs have not been documented with the same potency, making 4-(3-fluorophenoxy)benzaldehyde the preferred choice for this target class.
- [1] BindingDB. BDBM50447072. CHEMBL1890994: US9328112, A24. Inhibition of human ALDH3A1. IC50: 2.10E+3 nM. Accessed 2026. View Source
